dTAG-13 -

dTAG-13

Catalog Number: EVT-266648
CAS Number:
Molecular Formula: C57H68N4O15
Molecular Weight: 1049.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

dTAG-13 is a heterobifunctional molecule engineered for targeted protein degradation. It functions as a PROTAC (proteolysis targeting chimera), bridging an interaction between a target protein fused to an FKBP12F36V domain and the E3 ubiquitin ligase complex. This interaction leads to ubiquitination and subsequent degradation of the target protein by the proteasome. dTAG-13 plays a critical role in scientific research by facilitating rapid, reversible, and conditional depletion of specific proteins, allowing researchers to study protein function and downstream effects. [, , ]

Future Directions
  • Improving Delivery and Pharmacokinetics: Enhancing dTAG-13's delivery to specific tissues and optimizing its pharmacokinetic properties will broaden its applications in vivo. []

FKBP12F36V

    Compound Description: FKBP12F36V is a mutant form of the human protein FKBP12, specifically engineered to bind to the small molecule dTAG-13 with high affinity. It serves as a degradation tag (dTAG) that can be fused to a target protein of interest. Upon addition of dTAG-13, the FKBP12F36V-tagged protein forms a complex with the molecule, leading to ubiquitination and subsequent degradation by the proteasome. [, , , , ]

INCB059872 (INCB)

    Compound Description: INCB059872 (INCB) is a potent and irreversible inhibitor of Lysine Specific Demethylase 1 (LSD1). INCB binds to the FAD cofactor within the LSD1 active site, forming a covalent adduct that leads to irreversible inhibition of the enzyme. This inhibition disrupts the function of transcriptional repressor complexes, ultimately impacting gene expression and cellular processes. []

    Relevance: Although structurally distinct from dTAG-13, INCB059872 shares a functional connection. Both compounds are employed to study the effects of protein inhibition or degradation in various biological contexts. While dTAG-13 achieves this through targeted protein degradation, INCB059872 accomplishes it through direct enzymatic inhibition. Research has shown that INCB059872 can disrupt the interaction of LSD1 with proteins like GFI1 and CoREST, highlighting its role in modulating protein-protein interactions. [] This mechanism is relevant to the dTAG system, where dTAG-13-mediated degradation of target proteins can similarly disrupt protein complexes and downstream signaling pathways.

HaloPROTAC3

    Compound Description: HaloPROTAC3 represents a class of heterobifunctional molecules called proteolysis-targeting chimeras (PROTACs). It consists of a HaloTag ligand linked to a Von Hippel-Lindau (VHL) E3 ligase recruiting moiety. This design allows HaloPROTAC3 to bind HaloTag-fused proteins and simultaneously recruit the VHL E3 ligase, leading to ubiquitination and degradation of the tagged protein by the proteasome. []

    Relevance: HaloPROTAC3 serves as an alternative approach to targeted protein degradation, similar to the dTAG system employing dTAG-13. While dTAG-13 relies on the FKBP12F36V tag, HaloPROTAC3 utilizes the HaloTag system. Both systems leverage the cellular ubiquitin-proteasome system for targeted protein degradation. Studies have directly compared the degradation kinetics of HaloPROTAC3 with dTAG-13, demonstrating similar degradation extents but faster degradation rates with HaloPROTAC3. [] This comparison highlights the different kinetic profiles and potential advantages of each system for specific research applications.

Overview

FKBP12 PROTAC dTAG-13 is a specialized chemical compound designed for the targeted degradation of proteins, specifically those tagged with the mutant FKBP12 F36V. This compound is part of the degradation tag (dTAG) system, which allows for rapid and selective protein degradation in both in vitro and in vivo settings. The mechanism involves the binding of dTAG-13 to FKBP12 F36V and cereblon, an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent proteasomal degradation of the target protein. This method provides a powerful alternative to traditional genetic methods for protein validation and functional studies.

Source and Classification

FKBP12 PROTAC dTAG-13 is classified as a heterobifunctional degrader. It is synthesized to selectively target FKBP12 F36V fusion proteins, which can be expressed in cells through genome engineering techniques such as CRISPR. The compound is commercially available from various suppliers, including Tocris Bioscience and MedchemExpress, under the CAS number 2064175-41-1 .

Synthesis Analysis

Methods

The synthesis of FKBP12 PROTAC dTAG-13 typically involves a multi-step organic synthesis approach. The key components include:

  1. Linker: A flexible linker that connects the FKBP12 F36V binding moiety to the cereblon-binding ligand.
  2. Cereblon Binding Ligand: This component is crucial for recruiting cereblon, facilitating the ubiquitination process.
  3. FKBP12 F36V Selective Ligand: A specific ligand that selectively binds to the FKBP12 F36V variant.

Technical Details

The synthesis process often employs standard organic chemistry techniques such as coupling reactions, purification via chromatography, and characterization through mass spectrometry and nuclear magnetic resonance spectroscopy to confirm the structure and purity of the final product .

Molecular Structure Analysis

Structure

The molecular structure of FKBP12 PROTAC dTAG-13 consists of three main components:

  • FKBP12 F36V Binding Domain: This domain ensures specificity towards the mutant protein.
  • Linker Region: A polyethylene glycol or similar linker that provides flexibility between the binding domains.
  • Cereblon Binding Domain: This domain allows interaction with cereblon to trigger proteasomal degradation.

Data

Chemical Reactions Analysis

Reactions

The primary chemical reaction involving FKBP12 PROTAC dTAG-13 is its interaction with FKBP12 F36V and cereblon:

  1. Binding Reaction: dTAG-13 binds to FKBP12 F36V, forming a complex.
  2. Recruitment of Cereblon: The complex then recruits cereblon, leading to ubiquitination of FKBP12 F36V.
  3. Proteasomal Degradation: The ubiquitinated protein is recognized by the proteasome for degradation.

Technical Details

This process relies on the ubiquitin-proteasome system, where ubiquitin molecules are conjugated to target proteins, marking them for degradation . The efficiency of this reaction can vary based on concentration and cellular context.

Mechanism of Action

Process

The mechanism of action for FKBP12 PROTAC dTAG-13 involves several key steps:

  1. Target Recognition: dTAG-13 selectively binds to FKBP12 F36V.
  2. Cereblon Recruitment: The compound facilitates the recruitment of cereblon, an E3 ligase.
  3. Ubiquitination: Cereblon catalyzes the transfer of ubiquitin to FKBP12 F36V.
  4. Degradation: The polyubiquitinated protein is directed to the proteasome for degradation.

Data

Studies indicate that treatment with dTAG-13 leads to rapid degradation (within hours) of FKBP12 F36V-tagged proteins in various cellular contexts . The selectivity for mutant over wild-type proteins minimizes off-target effects.

Physical and Chemical Properties Analysis

Physical Properties

FKBP12 PROTAC dTAG-13 is typically presented as a solid or powder form, stable under standard laboratory conditions. Its solubility in various solvents can influence its application in biological assays.

Chemical Properties

The compound exhibits properties typical of small molecules used in biochemical applications:

  • Molecular Weight: Specific values are not provided but are within typical ranges for PROTAC compounds.
  • Solubility: Soluble in DMSO and other organic solvents suitable for cell culture applications.

Relevant data regarding its stability and reactivity under different conditions would be essential for practical applications but are not detailed in available sources .

Applications

FKBP12 PROTAC dTAG-13 has significant applications in scientific research:

  1. Target Validation: Enables rapid validation of protein targets in drug discovery.
  2. Functional Studies: Facilitates studies on protein function by allowing precise control over protein levels.
  3. Therapeutic Development: Potential use in developing therapies targeting specific oncogenic proteins by degrading them selectively.

Research utilizing dTAG-13 has demonstrated its utility across various biological contexts, including studies on oncogenes, transcription factors, and chromatin regulators .

Properties

Product Name

FKBP12 PROTAC dTAG-13

IUPAC Name

[(1R)-3-(3,4-dimethoxyphenyl)-1-[2-[2-[6-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexylamino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate

Molecular Formula

C57H68N4O15

Molecular Weight

1049.2 g/mol

InChI

InChI=1S/C57H68N4O15/c1-7-37(36-32-47(71-4)52(73-6)48(33-36)72-5)54(65)60-29-14-12-19-41(60)57(68)76-43(25-22-35-23-26-44(69-2)46(31-35)70-3)38-17-10-11-20-42(38)75-34-50(63)58-28-13-8-9-15-30-74-45-21-16-18-39-51(45)56(67)61(55(39)66)40-24-27-49(62)59-53(40)64/h10-11,16-18,20-21,23,26,31-33,37,40-41,43H,7-9,12-15,19,22,24-25,27-30,34H2,1-6H3,(H,58,63)(H,59,62,64)/t37-,40?,41-,43+/m0/s1

InChI Key

BJFBRLAWLPZOMJ-QHVFGHLPSA-N

SMILES

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCOC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O

Solubility

Soluble in DMSO

Synonyms

dTAG-13; dTAG13; dTAG 13;

Canonical SMILES

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCOC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O

Isomeric SMILES

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCOC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O

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